molecular formula C23H27ClN2O3S B2795524 1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide CAS No. 922115-49-9

1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide

Cat. No.: B2795524
CAS No.: 922115-49-9
M. Wt: 446.99
InChI Key: WGSFREKJMCAJQK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H27ClN2O3S and its molecular weight is 446.99. The purity is usually 95%.
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Biological Activity

The compound 1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide core attached to a sulfonyl group, which is further substituted with a 3,4-dihydroisoquinoline moiety and a 4-chlorophenyl group. This unique structure is believed to contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit certain enzymes and modulate signaling pathways associated with neuroinflammation and neuroprotection.

Target Enzymes

  • 17β-Hydroxysteroid Dehydrogenases : The compound exhibits inhibitory activity against this enzyme, which plays a crucial role in steroid metabolism.
  • Cyclooxygenase-2 (COX-2) : It has been identified as a selective inhibitor of COX-2, which is implicated in inflammatory processes .

Neuroprotective Effects

Research indicates that the compound may have neuroprotective properties, particularly in models of neuroinflammation. In studies involving lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced the production of pro-inflammatory cytokines and nitric oxide in microglial cells, thereby protecting dopaminergic neurons from degeneration .

Antibacterial Activity

The compound has also demonstrated moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies indicated strong inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) : It showed strong inhibitory activity against AChE, which is significant for conditions like Alzheimer's disease.
  • Urease : The compound exhibited potent urease inhibition, with IC50 values comparable to existing urease inhibitors .

Case Studies and Research Findings

StudyFindings
Neuroprotection Study The compound reduced LPS-induced inflammatory markers in microglial cells, indicating potential for treating neurodegenerative diseases .
Antibacterial Screening Demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis; weak against other strains .
Enzyme Inhibition Strong AChE inhibition with IC50 values significantly lower than standard references; effective urease inhibitor .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3S/c24-21-9-7-20(8-10-21)23(12-3-4-13-23)22(27)25-14-16-30(28,29)26-15-11-18-5-1-2-6-19(18)17-26/h1-2,5-10H,3-4,11-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSFREKJMCAJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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